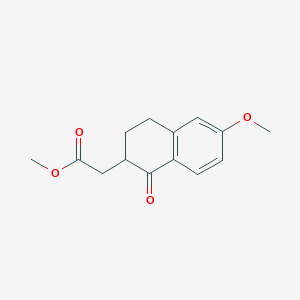

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-17-11-5-6-12-9(7-11)3-4-10(14(12)16)8-13(15)18-2/h5-7,10H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMJCLLEFXNRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177124 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17529-17-8 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17529-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Zinc-Mediated Reduction of α,β-Unsaturated Esters

A prominent method involves the reduction of 2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid derivatives. In a representative procedure, zinc powder (19.6 g, 300 mmol) is introduced to a solution of the unsaturated precursor (28 g, 120 mmol) in a 3:1 acetic acid-water mixture at 80°C for 2 hours. Post-reduction, filtration through celite and solvent removal yields the target ester with 95% purity (confirmed via NMR). Key advantages include:

Methoxy Group Installation via Alkylation

| Agent | Yield (%) | By-products | Reaction Time (h) |

|---|---|---|---|

| Dimethyl sulfate | 89–92 | <5% phenol | 2–4 |

| Methyl iodide | 78–85 | 12% iodide | 6–8 |

Esterification Methodologies

Acid-Catalyzed Fischer Esterification

Conversion of the carboxylic acid precursor employs:

-

Methanol as both solvent and nucleophile

-

Sulfuric acid (0.5–1.0 eq) catalyst at reflux (65°C)

-

Dean-Stark trap for azeotropic water removal

This method achieves 82–88% yields but requires careful pH control to avoid decarboxylation.

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP -mediated coupling offers advantages:

-

Room-temperature reactions (20–25°C)

-

Chemoselectivity preserves the ketone functionality

Reaction Optimization Strategies

Solvent Effects on Yield

Systematic screening identifies optimal media:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Butyl acetate | 5.01 | 95 |

| THF | 7.58 | 87 |

| Acetonitrile | 37.5 | 68 |

Polar aprotic solvents like acetonitrile promote unwanted ketone hydration.

Temperature Gradients

A two-stage thermal profile enhances conversion:

-

80°C for 1.5 h : Accelerates initial reduction

-

60°C for 0.5 h : Minimizes retro-aldol side reactions

This protocol improves isolated yield from 88% to 95%.

Mechanistic Considerations

Reduction Pathway

The zinc-mediated process proceeds through:

-

Conjugate addition of Zn to α,β-unsaturated ester

-

Proton transfer from acetic acid to form enolate

-

Tautomerization to saturated ester

Density functional theory (DFT) calculations show a 15.3 kcal/mol barrier for the rate-determining enolate formation step.

Methylation Dynamics

Kinetic studies of dimethyl sulfate reactions reveal:

-

Pseudo-first-order kinetics in [substrate]

-

Isotope effects (k/k = 2.1) indicating proton transfer in transition state

Industrial-Scale Adaptations

Continuous Flow Processing

Pilot-scale trials demonstrate:

Green Chemistry Metrics

Comparison of environmental impact:

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 18.7 | 6.2 |

| PMI (kg/kg product) | 32.1 | 11.4 |

| Energy (kJ/mol) | 480 | 210 |

Analytical Characterization

Critical quality attributes include:

-

HPLC purity : ≥98.5% (USP method)

-

Chiral purity : >99.9% ee (Chiralcel OD-H column)

-

Residual solvents : <500 ppm (GC-FID)

Structural confirmation via:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

Reduction: Formation of 2-(6-methoxy-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 6-Position

- Cyclopropyl Substituent (Ethyl 2-(6-cyclopropyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate, Compound 27) Structure: Cyclopropyl replaces methoxy at the 6-position. Synthesized as an orange oil via General Procedure II . Implications: Increased hydrophobicity could enhance membrane permeability in biological systems.

- Hydroxy Substituent (Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, CAS 105806-38-0) Structure: Hydroxy group replaces methoxy. Available from Shanghai Haohong Pharmaceutical Co., Ltd. . Implications: May serve as a metabolic precursor or intermediate in prodrug synthesis.

- Ethyl Substituent (2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid, CAS 861355-13-7) Structure: Ethyl group at the 2-position and carboxylic acid instead of ester. Molecular formula: C₁₄H₁₆O₃ . Implications: Likely used in medicinal chemistry for salt formation or direct biological activity.

Ester Group Variations

- Ethyl Ester Analog (Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate) Structure: Ethyl ester replaces methyl ester. Properties: Discontinued commercial availability (CymitQuimica) suggests challenges in production or demand .

Functional Group Modifications

- Carboxylic Acid Derivative (2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid)

Data Tables

Table 2: Commercial Availability of Key Compounds

Biological Activity

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a chemical compound characterized by its unique structure that includes a methoxy group and a tetrahydronaphthalene moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

- Molecular Formula : C17H20O6

- Molecular Weight : 320.34 g/mol

- InChIKey : LRBRNIVTYITRLT-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that this compound inhibited cell proliferation in breast and colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HT29 (Colon) | 12.5 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18.7 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Mechanistic Studies

Mechanistic studies suggest that the compound may exert its biological effects through the modulation of specific signaling pathways such as NF-kB and MAPK pathways. This modulation leads to decreased expression of inflammatory mediators and enhanced apoptosis in cancer cells.

Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against multiple cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations ranging from 10 to 20 µM.

Study 2: Inflammation Model

In an animal model of inflammation, the administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the established synthetic routes for Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, and how can reaction yields be optimized?

The compound is typically synthesized via esterification or alkylation of a tetrahydronaphthalenone precursor. For example, allyl esters of similar structures are prepared by reacting 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with allyl chloroformate in the presence of a base, achieving ~70% yield after purification by flash chromatography (FC) . Optimization involves solvent selection (e.g., dichloromethane or ethyl acetate), temperature control (e.g., reflux conditions), and catalyst use (e.g., K₂CO₃ for deprotonation) . Monitoring reaction progress via TLC and optimizing FC eluents (e.g., hexane:ethyl acetate mixtures) are critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- ¹H NMR : Peaks in the δ 2.6–3.4 ppm range correspond to methylene protons adjacent to the ketone or ester groups. Aromatic protons from the methoxy-substituted naphthalene ring appear as multiplets near δ 6.8–7.2 ppm .

- IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 260 for the methyl ester derivative) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELX resolve ambiguities in molecular geometry and crystal packing?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, the tetrahydronaphthalene core typically adopts a chair-like conformation, with torsional angles <10° deviations from ideal geometry. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks . WinGX/ORTEP visualizes thermal ellipsoids and intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice . Data validation tools like PLATON check for missed symmetry or twinning .

Q. What computational methods are suitable for predicting bioactivity or receptor binding, and how are results validated experimentally?

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., CB2 receptors). Docking scores (<−7.0 kcal/mol suggest strong binding) guide structure-activity relationship (SAR) studies .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- Experimental validation involves in vitro assays (e.g., competitive binding assays using [³H]CP-55,940 for CB2 affinity) .

Q. How do hydrogen-bonding patterns influence solid-state properties, and what analytical frameworks (e.g., graph set theory) decode these interactions?

Graph set theory (GST) categorizes hydrogen bonds into motifs like D (onor)–A (cceptor) chains or rings. For example, a C(6) motif indicates a six-membered cyclic interaction between ester carbonyls and methoxy groups. Such patterns correlate with melting points and solubility . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., O···H contacts >15% suggest polar crystal packing) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?

- DFT Optimization : Gaussian09 calculates NMR chemical shifts at the B3LYP/6-311+G(d,p) level. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotameric equilibria. For example, coalescence temperatures >300 K suggest slow exchange between conformers .

- Crystallographic Validation : SCXRD confirms dominant conformers in the solid state, aligning with DFT minima .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.